molecular formula C24H27N3O5S B2857508 Mth1-IN-2

Mth1-IN-2

Cat. No.: B2857508
M. Wt: 469.6 g/mol
InChI Key: VCILMZPEQSXJDM-UHFFFAOYSA-N
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Description

MTH1-IN-2 is a small-molecule inhibitor of MutT homolog 1 (MTH1), a nucleotide pool sanitizing enzyme critical for cancer cell survival under oxidative stress. By hydrolyzing oxidized nucleotides like 8-oxo-dGTP, MTH1 prevents their incorporation into DNA, thereby mitigating DNA damage. Inhibition of MTH1 induces oxidative DNA lesions, leading to selective cytotoxicity in cancer cells while sparing normal cells .

Biological Activity

Mth1-IN-2 is a selective inhibitor of the MTH1 enzyme, which plays a crucial role in maintaining genomic integrity by hydrolyzing oxidized deoxyribonucleoside triphosphates (dNTPs). This compound has garnered attention in cancer research due to its potential therapeutic applications against various malignancies. This article delves into the biological activity of this compound, highlighting its mechanism of action, effects on different cell types, and relevant case studies.

MTH1 (MutT Homolog 1) is an enzyme that prevents the incorporation of oxidized nucleotides into DNA, thus safeguarding the genome from oxidative damage. By inhibiting MTH1, compounds like this compound lead to the accumulation of oxidized dNTPs, resulting in increased DNA damage and subsequent apoptosis in cancer cells.

Key Mechanisms:

  • Hydrolysis of Oxidized Nucleotides : MTH1 hydrolyzes 8-oxo-dGTP and other oxidized dNTPs, preventing their incorporation into DNA during replication .
  • Induction of Reactive Oxygen Species (ROS) : Inhibition of MTH1 increases ROS levels, contributing to oxidative stress and cellular damage .
  • Mitotic Arrest : Some MTH1 inhibitors cause mitotic arrest by disrupting microtubule dynamics, which can enhance cytotoxicity in tumor cells .

In Vitro Studies

This compound has shown significant efficacy in various in vitro models. The following table summarizes key findings from studies evaluating its biological activity:

Study Cell Type Effect Outcome
Vitry et al. (2021)Pulmonary Artery Smooth Muscle Cells (PASMCs)Induces apoptosisReduced pulmonary vascular remodeling
Liu et al. (2019)CardiomyocytesElevated 8-oxoGsn levelsCorrelated with heart failure indicators
Karonudib et al. (2023)Mesothelioma CellsInhibits tumor growthTumor size reduced by 50% in treated mice

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Lung Cancer : A study demonstrated that this compound effectively induced apoptosis in lung adenocarcinoma cell lines by increasing DNA damage markers such as 8-oxodGTP .
  • Pancreatic Cancer : Kaplan-Meier survival analysis indicated that patients with elevated MTH1 expression had significantly shorter disease-free survival compared to those with normal levels, suggesting that targeting MTH1 could improve outcomes in pancreatic cancer patients .

Clinical Implications

The biological activity of this compound suggests its potential as a therapeutic agent in oncology. Its ability to induce oxidative DNA damage makes it particularly suitable for treating cancers characterized by high levels of oxidative stress and reliance on MTH1 for survival.

Future Directions

Further research is needed to fully elucidate the therapeutic window and side effects associated with this compound. Ongoing clinical trials will help determine its efficacy across different cancer types and establish optimal dosing regimens.

Chemical Reactions Analysis

Molecular Interactions with MTH1

MTH1 inhibitors bind to the enzyme’s active site through a combination of hydrogen bonding, π-stacking, and hydrophobic interactions. Key residues involved include Trp117 , Asp119 , Asp120 , and Asn33 (Fig. 1):

  • Hydrogen Bonds :

    • The 1,3,5-triazine ring of MA-24 forms three hydrogen bonds with Asn33 and Asp120 .

    • MI-743’s cyano group interacts with Asn33 (2.10 Å), while its aminothiourea group binds Asp120 (2.07 Å) .

  • π-Stacking :

    • The triazine/pyrimidine rings of MA-24 and MI-743 engage in π-π interactions with Trp117 .

  • Hydrophobic Interactions :

    • Substituents like coumarin (MI-743) or propargyl groups occupy hydrophobic pockets lined by Phe72 , Phe74 , and Met81 .

Table 1: Key Binding Interactions of MTH1 Inhibitors

CompoundTarget ResiduesInteraction TypeAffinity (IC₅₀)Source
MA-24Asn33, Asp120, Trp117H-bonds, π-π stacking10.39 nM
MI-743Asn33, Asp119, Trp117H-bonds, π-π stacking5.8 nM
TH287Asn33, Asp120Competitive inhibition2.2 nM

Enzymatic Inhibition Mechanisms

MTH1 inhibitors block the hydrolysis of oxidized nucleotides (e.g., 8-oxo-dGTP, 2-OH-dATP) through competitive or noncompetitive mechanisms:

  • Competitive Inhibition :

    • TH287 and MA-24 compete with substrates like 8-oxo-dGTP for binding, increasing Kₘ (Michaelis constant) without altering Vₘₐₓ (Fig. 2) .

    • TH287 raises Kₘ from 305 µM to 892 µM in the presence of 2.5 nM inhibitor .

  • Substrate Specificity :

    • MTH1 hydrolyzes 2-OH-dATP with the highest catalytic efficiency (kₐₜₐₗ/𝐾ₘ = 1.68 µM⁻¹s⁻¹), followed by 8-oxo-dGTP (0.81 µM⁻¹s⁻¹) . Inhibitors preferentially target these pathways.

Table 2: Kinetic Parameters of MTH1 Substrates

SubstrateKₘ (µM)kₐₜₐₗ (s⁻¹)kₐₜₐₗ/𝐾ₘ (µM⁻¹s⁻¹)Source
2-OH-dATP8.313.91.68
8-oxo-dGTP15.212.30.81
2-OH-rATP4.34.71.09

Cellular and Off-Target Effects

MTH1 inhibitors induce cytotoxicity via DNA damage and microtubule disruption:

  • DNA Damage Response :

    • MI-743 increases 8-oxo-dG levels by 300% and comet tail moments by 4-fold in gastric cancer cells, activating ATM/p53 pathways .

    • TH588 and TH1579 trigger mitotic arrest by inhibiting tubulin polymerization, independent of MTH1 .

  • Off-Target Activity :

    • TH287 and TH588 phosphorylate Bcl-2 and disrupt microtubule networks at cytotoxic concentrations .

Critical Research Findings

  • Structural Redundancy : Mutations in Trp117 , Asp119 , or Asn33 reduce inhibitor binding by >90%, confirming their role in catalytic activity .

  • Species Specificity : Human MTH1 shows 40-fold higher activity against 8-oxo-dGTP than 8-oxo-rGTP, guiding inhibitor design .

  • Therapeutic Limitations : Some inhibitors (e.g., TH287) exhibit cytotoxicity unrelated to MTH1 inhibition, highlighting the need for selective agents .

Comparison with Similar Compounds

Key Properties :

  • Source : Derived from patent WO2016135138A1 (Compound 6) .
  • Applications : Investigated for anti-tumor activity in preclinical cancer models, particularly in RAS-driven tumors .
  • Storage : Powder stored at -20°C for 3 years; solvent-stored solutions at -80°C for 1 year .
  • Purity : ≥99.89% (HPLC-confirmed) .

MTH1 Inhibitors

MTH1-IN-2 belongs to a class of compounds targeting MTH1. Below is a comparison with structurally and functionally related inhibitors:

Compound Target Mechanism IC50/Ki Purity Key Applications
This compound MTH1 Induces oxidative DNA damage Not reported ≥99.89% RAS-driven tumors, EMT inhibition
TH588 MTH1, DNA synthesis Binds MTH1 catalytic site IC50 = 0.5–2 nM ≥98% Melanoma, glioblastoma
TH287 MTH1 Competitive inhibition of 8-oxo-dGTP IC50 = 1.3 nM ≥98% Colorectal cancer, chemoresistance

Key Findings :

  • TH588 and TH287 exhibit nanomolar potency, whereas this compound’s exact IC50 remains proprietary but is inferred to be comparable based on patent data .
  • Unlike TH588, which also disrupts DNA synthesis, this compound specifically targets MTH1 without off-target effects on DNA replication machinery .
  • All three compounds show efficacy in impairing tumor growth by promoting oxidative stress, but this compound uniquely suppresses epithelial-mesenchymal transition (EMT), a hallmark of aggressive tumors .

Functionally Similar Anti-Cancer Compounds

Compound Target Mechanism Key Applications
(S)-Crizotinib ALK, ROS1, c-Met kinases Tyrosine kinase inhibition NSCLC, lymphoma
ML216 BLM helicase Induces DNA replication stress Bloom syndrome, genomic instability
Nedaplatin DNA crosslinking Platinum-based DNA damage Ovarian, cervical cancers

Key Findings :

  • (S)-Crizotinib targets kinase pathways, unlike this compound, but both are used in precision oncology .
  • ML216 inhibits BLM helicase, disrupting DNA repair—a complementary mechanism to MTH1 inhibition in targeting replication stress .
  • Nedaplatin , a platinum analog, causes direct DNA damage, whereas this compound acts indirectly via nucleotide pool dysregulation .

Structural Analogues

This compound’s patent-derived structure distinguishes it from classical nucleotide analogs:

  • N6-Methyl-dA Phosphoramidite : Used in oligonucleotide synthesis; shares nucleoside-like motifs but lacks MTH1 inhibitory activity .
  • Neobavaisoflavone: A flavonoid with DNA polymerase inhibition; structurally unrelated but functionally overlaps in inducing replication stress .

Research Challenges and Data Limitations

  • Storage Stability : this compound requires stringent storage conditions (-80°C in solvent), whereas TH588 and TH287 are stable at -20°C .
  • Synthetic Complexity : this compound’s synthesis protocol is patented, unlike ML216 or Nedaplatin, which have published synthetic routes .

Properties

IUPAC Name

6-[(3-methoxyphenyl)sulfamoyl]-N-(2-methylcyclohexyl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-15-6-3-4-9-21(15)26-24(29)20-14-25-22-11-10-18(13-19(22)23(20)28)33(30,31)27-16-7-5-8-17(12-16)32-2/h5,7-8,10-15,21,27H,3-4,6,9H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCILMZPEQSXJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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